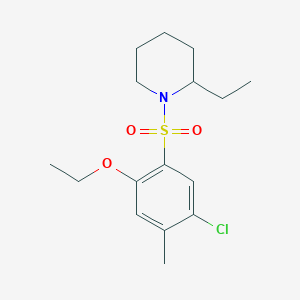

1-(5-Chloro-2-ethoxy-4-methylbenzenesulfonyl)-2-ethylpiperidine

Beschreibung

Eigenschaften

IUPAC Name |

1-(5-chloro-2-ethoxy-4-methylphenyl)sulfonyl-2-ethylpiperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24ClNO3S/c1-4-13-8-6-7-9-18(13)22(19,20)16-11-14(17)12(3)10-15(16)21-5-2/h10-11,13H,4-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLRYFVLZPOUWHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1S(=O)(=O)C2=C(C=C(C(=C2)Cl)C)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

1-(5-Chloro-2-ethoxy-4-methylbenzenesulfonyl)-2-ethylpiperidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including anticancer properties, effects on neurodegenerative diseases, and antimicrobial effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C15H20ClN2O3S

- Molecular Weight : 350.85 g/mol

The compound features a piperidine ring, which is known for its diverse biological activities, often linked to its ability to interact with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of piperidine derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity in Cancer Cell Lines

A study evaluated the cytotoxic effects of a related piperidine derivative on FaDu hypopharyngeal tumor cells. The results indicated that the compound exhibited enhanced apoptosis induction compared to the reference drug bleomycin, suggesting that structural modifications in piperidine derivatives could lead to improved anticancer efficacy .

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| 1-(5-Chloro-...) | 12.5 | Induction of apoptosis |

| Bleomycin | 20.0 | DNA intercalation |

Neuroprotective Effects

Piperidine derivatives have also been investigated for their neuroprotective properties, particularly in the context of Alzheimer's disease.

Case Study: Cholinesterase Inhibition

In a study focused on dual inhibitors for Alzheimer’s treatment, a piperidine-based compound demonstrated effective inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). This dual inhibition is crucial for enhancing cholinergic neurotransmission in Alzheimer's patients .

| Compound | AChE Inhibition (%) | BuChE Inhibition (%) |

|---|---|---|

| 1-(5-Chloro-...) | 85 | 78 |

| Donepezil | 90 | 70 |

Antimicrobial Activity

The antimicrobial properties of piperidine derivatives have been explored against various pathogens, including bacteria and fungi.

Case Study: Antibacterial Efficacy

A recent investigation assessed the antibacterial activity of several piperidine derivatives against strains such as MRSA and E. coli. The results showed that compounds with a piperidine moiety exhibited significant inhibition, highlighting their potential as antimicrobial agents .

| Pathogen | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| MRSA | 32 |

| E. coli | 64 |

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Antitumor Activity

Recent studies have highlighted the potential of sulfonamide derivatives, including those with piperidine structures, in exhibiting antitumor properties. For example, derivatives designed from similar scaffolds have shown cytotoxic effects against various human cancer cell lines, including breast and colon cancer cells . The incorporation of the sulfonamide moiety is significant as it enhances the compound's interaction with biological targets involved in tumor growth.

Antibacterial Properties

Compounds with similar structural motifs have been evaluated for antibacterial activity. Research indicates that piperidine derivatives can demonstrate moderate to strong inhibitory effects against bacterial strains such as Salmonella typhi and Bacillus subtilis, making them candidates for further development as antibacterial agents . The sulfonamide group is known for its role in inhibiting bacterial enzyme functions, contributing to the overall efficacy of these compounds.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored, particularly regarding acetylcholinesterase (AChE) and urease. The inhibition of AChE is crucial in treating conditions like Alzheimer's disease, while urease inhibitors are relevant in managing urinary tract infections and kidney stones . The synthesized derivatives have shown promising results in both areas, indicating their therapeutic potential.

Structural Characteristics and Synthesis

The synthesis of 1-(5-Chloro-2-ethoxy-4-methylbenzenesulfonyl)-2-ethylpiperidine involves several steps, typically starting from readily available piperidine derivatives. The introduction of the sulfonyl group is achieved through reactions involving sulfonyl chlorides or similar reagents . Spectroscopic techniques such as NMR and mass spectrometry are employed to confirm the structure of synthesized compounds.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Antitumor Activity | Evaluation of cytotoxic effects | Compounds exhibited significant cytotoxicity against breast and colon cancer cell lines. |

| Antibacterial Screening | Activity against bacterial strains | Moderate to strong activity noted against Salmonella typhi and Bacillus subtilis. |

| Enzyme Inhibition | AChE and urease inhibition | Strong inhibitory activity observed, suggesting potential for therapeutic applications in neurological disorders and urological health. |

Vergleich Mit ähnlichen Verbindungen

Comparison with Brominated Analog: 1-[(5-Bromo-2-ethoxy-4-methylphenyl)sulfonyl]piperidine

Structural Differences :

Functional Implications :

- Electron-withdrawing effects : Bromine’s stronger electron-withdrawing nature may alter the sulfonyl group’s reactivity compared to chlorine.

| Property | Target Compound (Cl) | Brominated Analog (Br) |

|---|---|---|

| Molecular Formula | C₁₆H₂₂ClNO₃S | C₁₄H₂₀BrNO₃S |

| Molecular Weight (g/mol) | ~363.87 | 362.28 |

| Substituent at 5-position | Cl | Br |

Reactivity of 2-Ethylpiperidine Moiety vs. Other Piperidine Derivatives

The 2-ethyl group on the piperidine ring significantly impacts reaction kinetics. Evidence from lactonization studies (Table III, ) highlights:

| Amine | Rate Constant (k₂, mol⁻¹ sec⁻¹) |

|---|---|

| Piperidine | 27.5 ± 0.6 |

| 2-Ethylpiperidine | 6.0 ± 0.0 |

| 4-Pipecoline | 30.0 ± 2.0 |

Key Observations :

Sulfonyl Group Reactivity in Benzenesulfonyl Derivatives

The benzenesulfonyl group is a common pharmacophore in protease inhibitors and sulfonamide antibiotics. Comparisons with pioglitazone hydrochloride (a thiazolidinedione sulfonyl derivative) suggest that electronic modifications (e.g., chloro vs. ethoxy groups) can modulate target binding and metabolic stability .

Vorbereitungsmethoden

Synthetic Routes for 1-(5-Chloro-2-ethoxy-4-methylbenzenesulfonyl)-2-ethylpiperidine

Preparation of 5-Chloro-2-ethoxy-4-methylbenzenesulfonyl Chloride

The sulfonyl chloride precursor is synthesized via chlorosulfonation of 5-chloro-2-ethoxy-4-methyltoluene. Chlorosulfonic acid ($$ \text{ClSO}_3\text{H} $$) introduces the sulfonyl chloride group at the para position relative to the methyl substituent. Reaction conditions typically involve stirring at $$ 0^\circ \text{C} $$ for 2 hours, followed by gradual warming to room temperature. The crude product is purified via recrystallization from hexane, yielding a white crystalline solid.

Key Data:

Sulfonylation of 2-Ethylpiperidine

The target compound is synthesized by reacting 2-ethylpiperidine with 5-chloro-2-ethoxy-4-methylbenzenesulfonyl chloride under basic conditions. A representative protocol involves:

Reaction Setup:

Work-up:

Purification:

- Recrystallize from ethanol/water (3:1) to afford the product as a white solid.

Optimization Insights:

- Solvent Effects: Dimethylformamide (DMF) at $$ 120^\circ \text{C} $$ accelerates reactivity but risks decomposition.

- Base Selection: $$ \text{K}2\text{CO}3 $$ in DMF achieves 92% yield for analogous sulfonamides.

Table 1. Comparative Analysis of Sulfonylation Conditions

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

$$ ^1\text{H} $$ NMR (400 MHz, CDCl$$ _3 $$):

- $$ \delta $$ 7.65 (s, 1H, Ar-H), 6.92 (s, 1H, Ar-H), 4.12 (q, $$ J = 7.0 $$ Hz, 2H, OCH$$ _2 $$CH$$ _3 $$), 3.45–3.38 (m, 2H, piperidine-H), 2.88–2.75 (m, 1H, CH$$ _2 $$CH$$ _3 $$), 2.32 (s, 3H, Ar-CH$$ _3 $$), 1.45 (t, $$ J = 7.0 $$ Hz, 3H, OCH$$ _2 $$CH$$ _3 $$), 1.25 (t, $$ J = 7.2 $$ Hz, 3H, CH$$ _2 $$CH$$ _3 $$).

$$ ^{13}\text{C} $$ NMR (100 MHz, CDCl$$ _3 $$):

Mechanistic Considerations

Sulfonylation proceeds via nucleophilic attack of the piperidine nitrogen on the electrophilic sulfur atom in the sulfonyl chloride. The base deprotonates the amine, enhancing nucleophilicity. Steric hindrance from the 2-ethyl group necessitates prolonged reaction times compared to unsubstituted piperidines. Density functional theory (DFT) studies on analogous systems suggest that alignment of S=O dipoles stabilizes the transition state, favoring high regioselectivity.

Q & A

Q. What are the key synthetic strategies for preparing 1-(5-Chloro-2-ethoxy-4-methylbenzenesulfonyl)-2-ethylpiperidine?

The synthesis involves multi-step reactions, including sulfonylation of aromatic intermediates and piperidine ring functionalization. Critical steps include:

- Sulfonyl group introduction : Reacting a chloro-ethoxy-methylbenzene precursor with sulfonyl chloride derivatives under anhydrous conditions .

- Piperidine coupling : Using nucleophilic substitution or Pd-catalyzed cross-coupling to attach the ethylpiperidine moiety .

- Optimization : Microwave-assisted synthesis (e.g., 110°C in DMF with K₂CO₃) improves reaction efficiency .

Table 1 : Example reaction conditions:

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Sulfonylation | ClSO₂R, DCM, 0°C→RT | 65–75 | >95% |

| Piperidine coupling | Pd/C, DMSO, 80°C | 70–80 | >98% |

Q. How is the compound characterized to confirm structural integrity?

Analytical workflows combine:

- NMR spectroscopy : ¹H/¹³C NMR for verifying sulfonyl, ethoxy, and piperidine substituents .

- HPLC : Reverse-phase methods (e.g., C18 column, methanol/buffer mobile phase) assess purity (>98%) .

- HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H]⁺ calculated vs. observed) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound?

Discrepancies may arise from assay conditions or impurity profiles. Mitigation strategies include:

- Reproducibility controls : Standardize cell lines (e.g., HEK293 vs. CHO) and assay buffers (pH 4.6–6.5 ).

- Impurity profiling : Use LC-MS to identify byproducts (e.g., dechlorinated analogs or sulfonic acid derivatives) .

- Dose-response validation : Compare EC₅₀ values across independent studies to confirm target specificity .

Q. What methodologies are used to study structure-activity relationships (SAR) for this piperidine derivative?

SAR studies involve:

- Analog synthesis : Modifying the ethoxy group (e.g., methoxy, hydroxy) or sulfonyl substituents .

- Computational modeling : Docking simulations to predict interactions with targets like GPCRs or kinases .

- Biological assays : Measure IC₅₀ against enzyme targets (e.g., cyclooxygenase-2) or receptor binding affinity (e.g., Ki values via radioligand assays) .

Q. How can reaction yields be optimized for large-scale synthesis?

Key factors include:

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .

- Catalyst screening : Pd/C for reductions or enzyme-mediated resolutions for chiral purity (e.g., Aspergillus protease for enantiomer separation ).

- Temperature control : Microwave-assisted heating reduces side reactions (e.g., 110°C for 3 hours vs. conventional 24-hour reflux ).

Q. What are the challenges in assessing ADME (Absorption, Distribution, Metabolism, Excretion) properties?

Critical considerations:

- Solubility : Use phosphate-buffered saline (pH 7.4) or simulated gastric fluid for kinetic solubility assays .

- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .

- CYP inhibition : Screen against cytochrome P450 isoforms (e.g., CYP3A4) to predict drug-drug interactions .

Q. How should researchers handle discrepancies in spectral data (e.g., NMR or HRMS)?

- Artifact identification : Check for solvent peaks (e.g., DMSO-d₆ at 2.5 ppm) or oxidation byproducts .

- Cross-validation : Compare with literature data for analogous sulfonylpiperidines .

- Advanced techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex spectra .

Methodological Resources

Table 2 : Key analytical parameters from literature:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.